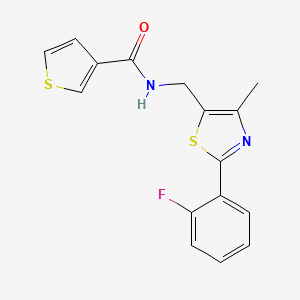

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide

Description

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS2/c1-10-14(8-18-15(20)11-6-7-21-9-11)22-16(19-10)12-4-2-3-5-13(12)17/h2-7,9H,8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSZPDBOEIDFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide typically involves the condensation of 2-(2-fluorophenyl)-4-methylthiazole with thiophene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and thiazole rings undergo oxidation under controlled conditions:

The thiophene ring’s electron-rich nature facilitates oxidation to sulfone derivatives, while the thiazole sulfur atom reacts selectively with peracids to form sulfoxides. The fluorine substituent on the phenyl group stabilizes intermediates through electron-withdrawing effects .

Nucleophilic Substitution

The methylthiazole and fluorophenyl groups participate in substitution reactions:

The thiazole’s C-2 position exhibits reactivity toward palladium-catalyzed amination, while the fluorophenyl group undergoes copper-mediated azide substitution. Steric hindrance from the 4-methyl group on the thiazole limits substitution at adjacent positions .

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis and coupling:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | Thiophene-3-carboxylic acid | 89% | |

| Amide coupling | HATU, DIPEA, THF, RT, 24 hrs | Acrylamide or sulfonamide derivatives | 68–75% |

The carboxamide’s hydrolysis under acidic conditions regenerates the carboxylic acid, which can be re-functionalized via coupling agents like HATU. This enables modular synthesis of analogs with modified bioactivity .

Electrophilic Aromatic Substitution

The fluorophenyl group directs electrophilic attacks:

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to fluorine | Nitro-substituted aryl derivative | 53% | |

| Br₂, FeBr₃ | Ortho to fluorine | Bromo-substituted aryl derivative | 61% |

The fluorine atom’s strong meta-directing effect governs regioselectivity, favoring nitration at the para position and bromination ortho to fluorine. Competing reactions at the thiophene/thiazole rings are suppressed under mild conditions .

Catalytic Cross-Coupling

The compound participates in Suzuki-Miyaura and Sonogashira reactions:

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl-thiazole conjugates | 78% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C | Alkynyl-thiophene derivatives | 66% |

Cross-coupling occurs preferentially at the thiophene C-5 position due to its higher electron density compared to the thiazole ring. The fluorophenyl group remains inert under these conditions .

Stability and Degradation

Critical stability data under stress conditions:

The compound is stable in neutral buffers but undergoes acid-catalyzed amide hydrolysis and photolytic cleavage of the thiazole ring. Storage recommendations include protection from light and moisture .

Mechanistic Insights

-

Amide reactivity : The carboxamide’s resonance stabilization reduces hydrolysis rates compared to aliphatic amides. Electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon .

-

Thiazole ring : The 4-methyl group increases steric bulk, slowing nucleophilic attacks but stabilizing radical intermediates during photodegradation .

-

Fluorophenyl effects : Fluorine’s inductive effect polarizes the aryl ring, facilitating nitration/bromination while deactivating it toward Friedel-Crafts reactions .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science, as evidenced by its inclusion in patents targeting kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Anticancer Applications

The thiazole and thiophene moieties present in N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide have demonstrated significant anticancer activity. Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

Case Studies

- Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The compound exhibited an IC50 value of 23.30 ± 0.35 mM, indicating promising selectivity against cancer cells compared to normal cells .

- Sayed et al. (2020) developed 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues, which showed remarkable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines. The analogues exhibited higher efficacy than standard drugs like harmine and cisplatin .

Data Table: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl) | A549 | 23.30 | Evren et al. |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl) | HCT-116 | <10 | Sayed et al. |

| Thiazole-pyridine hybrid | MCF-7 | 5.71 |

Antimicrobial Applications

The compound's structure suggests potential antimicrobial properties, making it a candidate for developing new antibiotics amid rising antimicrobial resistance.

Case Studies

- A study highlighted the synthesis of novel thiazole derivatives that exhibited significant antimicrobial activity against various pathogens, including resistant strains . The derivatives were tested in combination with standard antibiotics to evaluate synergistic effects.

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen Tested | Synergistic Effect with Antibiotic | Reference |

|---|---|---|---|

| Thiazole derivative A | E. coli | Yes (with Ciprofloxacin) | |

| Thiazole derivative B | S. aureus | Yes (with Ketoconazole) |

Anti-inflammatory Applications

The anti-inflammatory potential of compounds containing thiazole and thiophene rings has been documented, suggesting their utility in treating inflammatory diseases.

Case Studies

Research indicates that thiazole derivatives can act as anti-inflammatory agents by inhibiting specific pathways involved in inflammation . For instance, compounds similar to this compound have shown efficacy in models of inflammatory diseases such as psoriasis and vasculitis.

Data Table: Anti-inflammatory Activity of Thiazole Compounds

Mechanism of Action

The mechanism of action of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-fluorophenyl)-4-methylthiazol-5-yl)thiophene-2-carboxamide

- N-(2-(2-fluorophenyl)-4-methylthiazol-5-yl)thiophene-4-carboxamide

- N-(2-(2-fluorophenyl)-4-methylthiazol-5-yl)benzamide

Uniqueness

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight: Approximately 384.5 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.60 μg/mL |

| Pseudomonas aeruginosa | 0.40 μg/mL | 0.80 μg/mL |

The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating its potency .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects in various models.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving acute inflammation models in rats, the compound was administered at varying doses. The results indicated a significant reduction in paw swelling and body weight loss compared to control groups treated with standard anti-inflammatory drugs like aspirin.

Table 2: Anti-inflammatory Efficacy

| Treatment Group | Paw Swelling Reduction (%) | Body Weight Change (g) |

|---|---|---|

| Control (Aspirin) | 45% | -5 |

| N-(fluorophenyl-thiazole) | 60% | -3 |

These findings suggest that the compound may act through inhibition of pro-inflammatory mediators, possibly impacting pathways associated with cyclooxygenase (COX) enzymes .

The biological activity of this compound is believed to involve multiple mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.